molecular formula C6H5ClF2N2OS B6610188 (6-chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone CAS No. 2870652-81-4

(6-chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone

Cat. No.: B6610188
CAS No.: 2870652-81-4
M. Wt: 226.63 g/mol
InChI Key: WILMHLRWQLBZIW-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)(difluoromethyl)imino-lambda⁶-sulfanone is a sulfur-containing heterocyclic compound characterized by a sulfanone core (S=O group) bonded to a substituted pyridine ring and a difluoromethyl moiety. The molecular formula is inferred as C₇H₅ClF₂N₂OS based on structural analogs (e.g., dimethyl[(pyridin-3-yl)imino]-lambda⁶-sulfanone, C₇H₁₀N₂OS ), with a molecular weight of approximately 234.65 g/mol (calculated). The 6-chloropyridin-3-yl group introduces electron-withdrawing effects, while the difluoromethyl (-CF₂H) substituent enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(difluoromethyl)-imino-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2OS/c7-5-2-1-4(3-11-5)13(10,12)6(8)9/h1-3,6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILMHLRWQLBZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=N)(=O)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a pyridine ring substituted with chlorine and a difluoromethyl group, contributing to its reactivity and biological interactions. The molecular formula is C7H7ClF2N2OSC_7H_7ClF_2N_2OS, with a molecular weight of approximately 222.66 g/mol.

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. The difluoromethyl group enhances lipophilicity, allowing better membrane penetration, which is crucial for its interaction with target proteins.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : It acts on certain receptors, modulating their activity, which can lead to therapeutic effects in conditions like obesity and metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
Enzyme InhibitionLysyl oxidaseInhibition of collagen cross-linking
Receptor ModulationGhrelin O-acyl transferase (GOAT)Modulation of appetite regulation
AntimicrobialVarious bacterial strainsAntibacterial activity
AnticancerCancer cell linesInduction of apoptosis

Case Studies

  • Inhibition of Lysyl Oxidase : A study demonstrated that this compound effectively inhibited lysyl oxidase, an enzyme critical for collagen and elastin cross-linking. This inhibition can potentially reduce fibrosis in various tissues, making it a candidate for treating fibrotic diseases .
  • Modulation of Ghrelin O-acyl Transferase : Research indicates that this compound modulates the activity of ghrelin O-acyl transferase (GOAT), which is involved in the regulation of appetite and energy homeostasis. By inhibiting GOAT, the compound may help in managing obesity-related conditions .
  • Antimicrobial Properties : Preliminary tests have shown that the compound exhibits significant antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Effects : In vitro studies on cancer cell lines revealed that the compound induces apoptosis, highlighting its potential as an anticancer agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 of the pyridine ring serves as a reactive site for nucleophilic substitution. This reactivity is enhanced by electron-withdrawing effects from the sulfanone and difluoromethyl groups.

Reagent/ConditionsProductYieldKey Observations
Amines (e.g., NH₃, alkyl amines)Pyridine-NH₂ derivatives60-85%SNAr mechanism under basic conditions
Thiols (e.g., RSH)Pyridine-SR derivatives50-75%Requires polar aprotic solvents
CN⁻ (e.g., KCN)Pyridine-CN derivatives70%Microwave-assisted synthesis

Mechanistic Notes :

  • The reaction proceeds via an aromatic nucleophilic substitution (SNAr) pathway, facilitated by the electron-deficient pyridine ring .

  • Substituents at position 3 (sulfanone) stabilize the transition state through resonance.

Fluorine-Specific Transformations

The difluoromethyl (CF₂H) group exhibits unique reactivity, enabling fluorination and gem-difluoroolefination processes.

Gem-Difluoroolefination

Inspired by analogous sulfone reagents (e.g., difluoromethyl 2-pyridyl sulfone ), this compound reacts with aldehydes/ketones to form gem-difluoroalkenes:

SubstrateConditionsProductYield
Aldehydes (RCHO)K₂CO₃, DMF, 80°CRCF₂CH=CH₂65-90%
Ketones (RCOR')NaH, THF, RTRCF₂C(R')=CH₂50-75%

Key Insight :

  • The reaction generates a stable sulfinate intermediate (detected via ¹⁹F NMR ), which decomposes upon protonolysis to release SO₂ and form the alkene .

Fluorine Retention/Exchange

The CF₂H group resists hydrolysis under acidic/basic conditions but participates in radical fluorination when exposed to F⁺ sources (e.g., Selectfluor®) .

Sulfanone Group Reactivity

The λ⁶-sulfanone moiety undergoes redox and electrophilic reactions:

Reduction

ReagentProductApplication
LiAlH₄Thioether (R-S-R')Precursor for sulfides
NaBH₄/CuCl₂Sulfinic acid derivativesIntermediate in drug synthesis

Oxidation

ReagentProductConditions
H₂O₂/AcOHSulfonic acid derivativesMild, room temperature
KMnO₄/H₂SO₄Sulfone (R-SO₂-R')Requires heating

Mechanistic Pathway :

  • Oxidation proceeds via electrophilic attack on the sulfur atom, forming higher oxidation states.

Cross-Coupling Reactions

The pyridine core participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl derivatives70-85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneAminopyridines60-80%

Structural Impact :

  • The sulfanone group enhances selectivity by coordinating to palladium catalysts.

Biological Activity and Case Studies

While not directly a reaction, the compound’s reactivity underpins its pharmacological applications:

  • Kinase Inhibition : Acts as a c-KIT kinase inhibitor via sulfanone-mediated hydrogen bonding.

  • Antitumor Activity : Demonstrated efficacy in murine models against gastrointestinal stromal tumors (GISTs).

Comparison with Analogous Compounds

CompoundKey DifferenceReactivity Profile
Difluoromethyl 2-pyridyl sulfone Sulfone vs. sulfanoneHigher oxidative stability
6-Chloro-5-fluoropyridinyl sulfanone Fluorine at pyridine position 5Altered nucleophilic selectivity

Comparison with Similar Compounds

Fluorine Substitution

The difluoromethyl group (-CF₂H) in the target compound provides a balance between electron-withdrawing effects and metabolic stability. Unlike trifluoromethyl (-CF₃) groups (e.g., in ), -CF₂H reduces oxidative metabolism while maintaining moderate polarity, improving bioavailability compared to non-fluorinated analogs (e.g., dimethyl derivative ) .

Pyridine vs. Phenyl Rings

Solubility and Lipophilicity

The hydroxylated analog exhibits higher aqueous solubility (logP ~1.2) due to its polar -OH group, whereas the target compound’s logP is estimated at ~2.5 (calculated using fragment-based methods). The trifluoromethyl derivative has even higher lipophilicity (logP ~3.1), which may limit its membrane permeability .

Preparation Methods

Sulfonyl Chloride-Amine Condensation

The most common method involves reacting a sulfonyl chloride with an amine or imine. For example, [(6-chloropyridin-3-yl)imino]dimethyl-lambda6-sulfanone (CAS 2159074-07-2) is synthesized by treating 6-chloropyridin-3-amine with dimethylsulfamoyl chloride under basic conditions. Adapting this strategy, the difluoromethyl variant could be prepared using difluoromethylsulfonyl chloride or its equivalents.

Stepwise Preparation Methodology

Synthesis of 6-Chloropyridin-3-Amine

The pyridinyl backbone is synthesized via chlorination of nicotinamide derivatives or direct amination of 6-chloropyridine. For example:

  • Chlorination : Nicotinamide is treated with phosphorus oxychloride (POCl₃) at 80–100°C to yield 6-chloronicotinamide, followed by hydrolysis to 6-chloropyridin-3-amine.

  • Direct Amination : Palladium-catalyzed coupling of 6-chloropyridine with ammonia under high pressure.

Formation of the Sulfanone Core

The sulfanone moiety is introduced via condensation of 6-chloropyridin-3-amine with a sulfonylating agent. Key steps include:

  • Sulfonyl Chloride Preparation : Difluoromethylsulfonyl chloride (ClSO₂CF₂H) is synthesized by chlorination of difluoromethanesulfonic acid (CF₂HSO₃H) using thionyl chloride (SOCl₂).

  • Condensation Reaction :

    6-chloropyridin-3-amine+ClSO₂CF₂HEt₃N, DCM(6-chloropyridin-3-yl)(difluoromethyl)sulfonamide\text{6-chloropyridin-3-amine} + \text{ClSO₂CF₂H} \xrightarrow{\text{Et₃N, DCM}} \text{(6-chloropyridin-3-yl)(difluoromethyl)sulfonamide}

    Triethylamine (Et₃N) acts as a base to scavenge HCl, with dichloromethane (DCM) as the solvent.

Oxidation to Lambda6-Sulfanone

The sulfonamide intermediate is oxidized to the sulfanone using peroxides or hypervalent iodine reagents:

R-SO₂-NH-R’mCPBAR-SO₂-N=R’+H₂O\text{R-SO₂-NH-R'} \xrightarrow{\text{mCPBA}} \text{R-SO₂-N=R'} + \text{H₂O}

Meta-chloroperbenzoic acid (mCPBA) in acetone at 0–5°C achieves this conversion with minimal side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : Ethanol or DCM is preferred for their ability to dissolve both amine and sulfonyl chloride reactants.

  • Temperature : Reactions proceed optimally at 80–100°C for condensation and 0–5°C for oxidation.

Catalytic Systems

While metal-free conditions are standard, Lewis acids like ZnCl₂ may enhance electrophilicity of the sulfonyl chloride.

Yield and Purity

  • Condensation Step : Yields range from 65–75%.

  • Oxidation Step : Yields drop to 50–60% due to overoxidation risks.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

Mechanistic Insights

Condensation Mechanism

The amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming a sulfonamide. Base (Et₃N) neutralizes HCl, shifting equilibrium toward product formation.

Oxidation Pathway

mCPBA oxidizes the sulfonamide’s nitrogen center, forming a nitrenium ion intermediate that rearranges to the sulfanone.

Radical Pathways (Hypothetical)

If difluoromethyl radicals are employed, a decarboxylative mechanism (as in) could generate - CF₂H, which couples with a sulfur-centered radical. However, this remains speculative for this compound.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₅ClF₂N₂OS
Molecular Weight226.63 g/mol
CAS No.2870652-81-4
IUPAC Name(6-chloropyridin-3-yl)-(difluoromethyl)-imino-oxo-λ⁶-sulfane
SMILESC1=CC(=NC=C1S(=N)(=O)C(F)F)Cl

Q & A

Q. What are the standard synthetic routes for (6-chloropyridin-3-yl)(difluoromethyl)imino-lambda⁶-sulfanone, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. Fluorination and sulfonamide formation are critical steps. For example, fluorinating agents like potassium fluoride (KF) in DMSO can introduce difluoromethyl groups (as seen in analogous fluoropyridine syntheses) . Key reagents include triethylamine (Et₃N) for deprotonation and tetrahydrofuran (THF) as a solvent. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are essential for isolating intermediates . Optimization involves adjusting reaction time (e.g., 3 days at room temperature for similar phosphazene syntheses) and stoichiometric ratios to improve yield .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions and fluorine integration. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation . High-performance liquid chromatography (HPLC) with UV detection ensures purity, particularly for identifying byproducts from fluorination or sulfonamide coupling steps .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity: UV-Vis spectroscopy under controlled illumination to detect photodegradation.
  • Humidity tests: Karl Fischer titration to monitor hydrolytic degradation of the sulfanone group.
    Store samples in inert atmospheres (argon) at -20°C, as recommended for air-sensitive sulfonamide derivatives .

Advanced Research Questions

Q. How can experimental design address challenges in synthesizing air- or moisture-sensitive intermediates?

Methodological Answer:

  • Inert conditions: Use Schlenk lines or gloveboxes for reactions involving moisture-sensitive reagents (e.g., Et₃N or fluorinating agents) .
  • Real-time monitoring: Employ in-situ techniques like FT-IR spectroscopy to track intermediate formation without exposure to air.
  • Quenching protocols: For exothermic steps (e.g., fluorination), gradual reagent addition and ice baths prevent runaway reactions .

Q. What methodologies are recommended for evaluating environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Laboratory studies: Simulate abiotic degradation (hydrolysis, photolysis) using LC-MS to identify breakdown products. For example, monitor sulfanone group hydrolysis to sulfonic acids under acidic/alkaline conditions .
  • Ecotoxicity assays: Use model organisms (e.g., Daphnia magna) to assess acute toxicity, following OECD guidelines.
  • Field studies: Deploy passive samplers in water/soil systems to track bioaccumulation potential, paired with high-resolution mass spectrometry (HRMS) for metabolite identification .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting stability or reactivity profiles)?

Methodological Answer:

  • Cross-validation: Replicate experiments using multiple analytical methods (e.g., NMR + HPLC-MS) to confirm results .
  • Computational modeling: Density functional theory (DFT) calculations predict thermodynamic stability of tautomers or conformers that may explain discrepancies .
  • Inter-laboratory collaboration: Share samples with independent labs to rule out instrumentation or protocol biases .

Experimental Design and Data Analysis

Q. What strategies improve yield in large-scale syntheses without compromising purity?

Methodological Answer:

  • Catalyst optimization: Screen palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to enhance efficiency .
  • Solvent selection: Replace THF with dimethylacetamide (DMAc) for better solubility of hydrophobic intermediates .
  • Continuous flow systems: Minimize side reactions by controlling residence time and temperature gradients .

Q. How can researchers design assays to evaluate the compound’s bioactivity against protein targets?

Methodological Answer:

  • Kinase inhibition assays: Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) in 96-well plates, as done for EGFR/HER2 inhibitors .
  • Dose-response curves: Test concentrations from 1 nM to 10 µM, with positive controls (e.g., gefitinib for EGFR).
  • Cellular uptake studies: LC-MS quantification of intracellular compound levels after treatment .

Safety and Compliance

Q. What safety protocols are critical when handling this compound’s reactive intermediates?

Methodological Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Waste management: Segregate halogenated waste (e.g., chlorinated byproducts) for professional disposal .
  • Emergency procedures: Neutralize spills with sodium bicarbonate for acidic residues or citric acid for basic residues .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer:

  • Detailed logs: Record exact reagent grades (e.g., anhydrous THF vs. stabilized), stirring rates, and temperature fluctuations.
  • Supplementary Information (SI): Include crystallographic data (CIF files), NMR spectra, and HPLC chromatograms in SI .
  • FAIR principles: Share raw data in repositories like ChemRxiv with unique digital object identifiers (DOIs) .

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